molecular formula C14H10Cl2O2 B1300801 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde CAS No. 328062-72-2

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Cat. No.: B1300801
CAS No.: 328062-72-2
M. Wt: 281.1 g/mol
InChI Key: BOBBJQABUQGRJP-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C14H10Cl2O2 It is characterized by the presence of a benzaldehyde group substituted with a 2,6-dichlorobenzyl ether moiety

Scientific Research Applications

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde typically involves the reaction of 3-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-Hydroxybenzaldehyde+2,6-Dichlorobenzyl chlorideK2CO3,DMFThis compound\text{3-Hydroxybenzaldehyde} + \text{2,6-Dichlorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Hydroxybenzaldehyde+2,6-Dichlorobenzyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyl ether moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products

    Oxidation: 3-[(2,6-Dichlorobenzyl)oxy]benzoic acid.

    Reduction: 3-[(2,6-Dichlorobenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as proteins or enzymes, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are still under investigation and may vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde
  • 3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde
  • 4-[(2,6-Dichlorobenzyl)oxy]benzaldehyde

Uniqueness

3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can result in different biological activities and chemical properties compared to its isomers and analogs.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-13-5-2-6-14(16)12(13)9-18-11-4-1-3-10(7-11)8-17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBBJQABUQGRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352792
Record name 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328062-72-2
Record name 3-[(2,6-dichlorobenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxybenzaldehyde (3.59 g, 24.39 mmol) and 2,6-dichlorobenzyl bromide (7.05 g, 29.39 mmol) in dimethylformamide (20 mL) at 0° C. was added 60% sodium hydride (1.176 g, 29.39 mmol). After stirring at ambient temperature for 16 h, the reaction was partitioned between ethyl acetate and water. The organic layer was washed with aqueous sodium chloride and dried (MgSO4). Purification by flash column chromatography (silica gel, hexane/ethyl acetate) yielded the title compound as an off-white solid (7.38 g, 89%).
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
7.05 g
Type
reactant
Reaction Step One
Quantity
1.176 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
89%

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